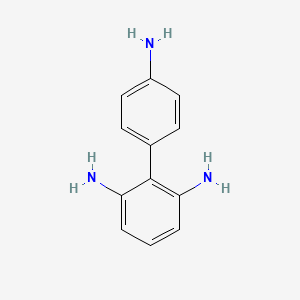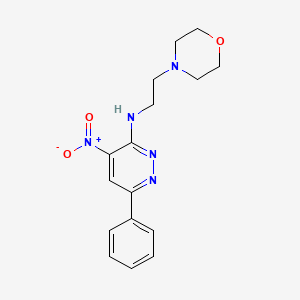
N-(2-morpholin-4-ylethyl)-4-nitro-6-phenylpyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-morpholin-4-ylethyl)-4-nitro-6-phenylpyridazin-3-amine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a morpholine ring, a nitro group, and a phenylpyridazine moiety
Métodos De Preparación
The synthesis of N-(2-morpholin-4-ylethyl)-4-nitro-6-phenylpyridazin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring is synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Nitro Group: Nitration of the pyridazine core is achieved using a mixture of concentrated nitric and sulfuric acids.
Attachment of the Phenyl Group: The phenyl group is introduced via a Suzuki coupling reaction using a phenylboronic acid derivative.
Morpholine Substitution: The final step involves the substitution of the morpholine ring onto the ethyl chain through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
N-(2-morpholin-4-ylethyl)-4-nitro-6-phenylpyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(2-morpholin-4-ylethyl)-4-nitro-6-phenylpyridazin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-morpholin-4-ylethyl)-4-nitro-6-phenylpyridazin-3-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The morpholine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The phenylpyridazine moiety can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
N-(2-morpholin-4-ylethyl)-4-nitro-6-phenylpyridazin-3-amine can be compared with similar compounds such as:
N-(2-morpholin-4-ylethyl)-4-nitrobenzenesulfonamide: This compound also contains a morpholine ring and a nitro group but differs in its core structure.
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound has a triazine core and is used as a herbicide.
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: This compound is a quinazoline derivative with potential pharmacological applications.
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in various scientific fields.
Propiedades
Fórmula molecular |
C16H19N5O3 |
|---|---|
Peso molecular |
329.35 g/mol |
Nombre IUPAC |
N-(2-morpholin-4-ylethyl)-4-nitro-6-phenylpyridazin-3-amine |
InChI |
InChI=1S/C16H19N5O3/c22-21(23)15-12-14(13-4-2-1-3-5-13)18-19-16(15)17-6-7-20-8-10-24-11-9-20/h1-5,12H,6-11H2,(H,17,19) |
Clave InChI |
LZQUWRDUPJMSKF-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCNC2=NN=C(C=C2[N+](=O)[O-])C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


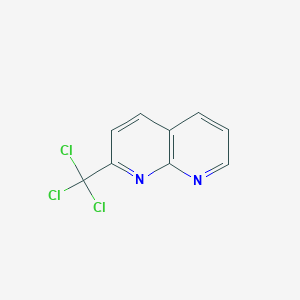

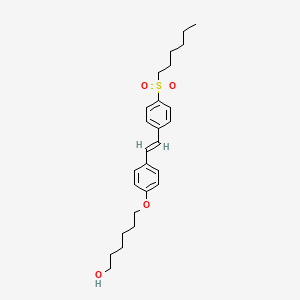
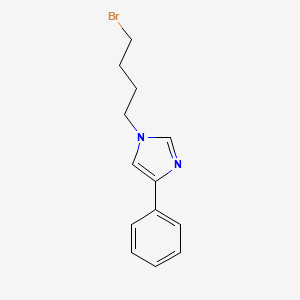
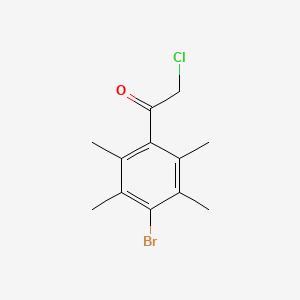
![N-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B13889034.png)
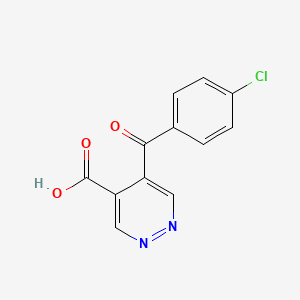
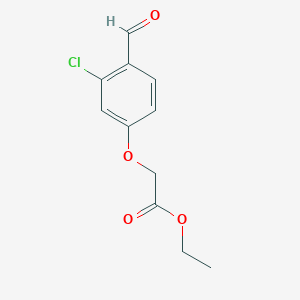
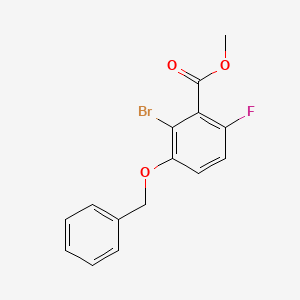
![2-ethyl-3-oxo-N-[2-(2-thienyl)ethyl]butanamide](/img/structure/B13889062.png)
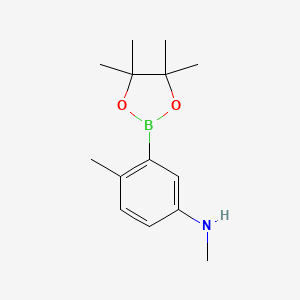
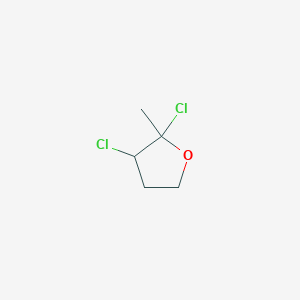
![3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13889079.png)
